Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole ring fused with a thiophene ring, both of which are known for their significant biological and chemical properties
Mechanism of Action
Target of Action
It’s known that thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazoles are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazoles suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with 2,5-dichlorothiophene-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazol-2-ylmethyl 2-chlorothiophene-3-carboxylate
- Benzo[d]thiazol-2-ylmethyl 2,5-dibromothiophene-3-carboxylate
- Benzo[d]thiazol-2-ylmethyl 2,5-difluorothiophene-3-carboxylate
Uniqueness
Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity and potential applications. Compared to its analogs with different halogen substitutions, this compound exhibits superior antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2S2/c14-10-5-7(12(15)20-10)13(17)18-6-11-16-8-3-1-2-4-9(8)19-11/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUQTVHINMUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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